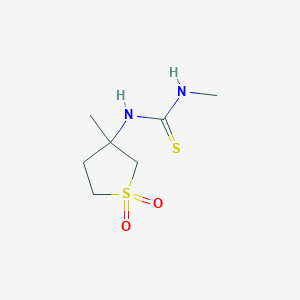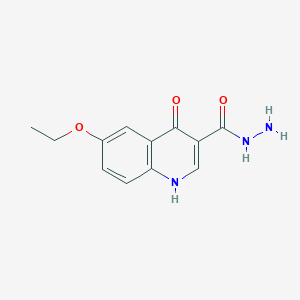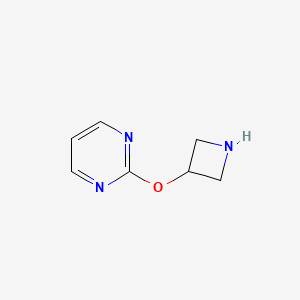![molecular formula C12H18N2OS B12115650 Propanamide, 2,2-dimethyl-N-[6-methyl-3-(methylthio)-2-pyridinyl]- CAS No. 86847-82-7](/img/structure/B12115650.png)
Propanamide, 2,2-dimethyl-N-[6-methyl-3-(methylthio)-2-pyridinyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanamide, 2,2-dimethyl-N-[6-methyl-3-(methylthio)-2-pyridinyl]- is an organic compound with the molecular formula C11H16N2OS It is a derivative of propanamide, characterized by the presence of a pyridine ring substituted with a methylthio group and a dimethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propanamide, 2,2-dimethyl-N-[6-methyl-3-(methylthio)-2-pyridinyl]- typically involves the reaction of 2,2-dimethylpropanamide with 6-methyl-3-(methylthio)-2-pyridinecarboxylic acid. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bond. Common reagents used in this synthesis include thionyl chloride or phosphorus trichloride, which act as dehydrating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common to achieve high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
Propanamide, 2,2-dimethyl-N-[6-methyl-3-(methylthio)-2-pyridinyl]- undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the methylthio group can be replaced by other substituents using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or alkylated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Propanamide, 2,2-dimethyl-N-[6-methyl-3-(methylthio)-2-pyridinyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of propanamide, 2,2-dimethyl-N-[6-methyl-3-(methylthio)-2-pyridinyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the pyridine ring and methylthio group allows for specific interactions with biological molecules, influencing pathways related to inflammation, microbial growth, and cellular signaling.
Comparación Con Compuestos Similares
Similar Compounds
Propanamide, 2,2-dimethyl-N-(3-methylphenyl)-: Similar in structure but with a phenyl ring instead of a pyridine ring.
Propanamide, N,N-diethyl-2-methyl-: Contains diethyl groups instead of dimethyl groups.
Propanamide, N-(4-methoxyphenyl)-2,2-dimethyl-: Features a methoxy-substituted phenyl ring.
Uniqueness
Propanamide, 2,2-dimethyl-N-[6-methyl-3-(methylthio)-2-pyridinyl]- is unique due to the presence of the methylthio group on the pyridine ring, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
86847-82-7 |
|---|---|
Fórmula molecular |
C12H18N2OS |
Peso molecular |
238.35 g/mol |
Nombre IUPAC |
2,2-dimethyl-N-(6-methyl-3-methylsulfanylpyridin-2-yl)propanamide |
InChI |
InChI=1S/C12H18N2OS/c1-8-6-7-9(16-5)10(13-8)14-11(15)12(2,3)4/h6-7H,1-5H3,(H,13,14,15) |
Clave InChI |
KCVUZIQTUIGABE-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=C(C=C1)SC)NC(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Bromo-2-methoxy-4-[(4-methyl-2-phenylimidazolyl)sulfonyl]benzene](/img/structure/B12115583.png)



![5-[(4-Chloro-3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B12115629.png)
![6-chloro-2-[(4-methylpiperazin-1-yl)carbonyl]-4H-chromen-4-one](/img/structure/B12115631.png)

![4-Methyl-5-(2-methylpropyl)indolo[2,3-b]quinoxaline](/img/structure/B12115652.png)
![(2-[4-(Phenylsulfonyl)piperazin-1-YL]ethyl)amine](/img/structure/B12115653.png)
![Butanoic acid, 4-[(2-fluorobenzoyl)amino]-](/img/structure/B12115659.png)
![5-Bromo-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxylic acid](/img/structure/B12115660.png)
![(2S)-2-[3-(2-Cchlorophenoxy)-5-oxo-2H-pyrrol-1-yl]-4-methylpentanoic acid](/img/structure/B12115670.png)

